molecular formula C8H6N4O B12979579 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde

2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B12979579
M. Wt: 174.16 g/mol
InChI Key: NOARAIBWNKKPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with pyrimidine aldehydes under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The imidazole and pyrimidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(1H-Imidazol-4-yl)pyrimidine
  • 2-(1H-Imidazol-1-yl)benzaldehyde

Uniqueness

2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-imidazol-1-ylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H6N4O/c13-5-7-3-10-8(11-4-7)12-2-1-9-6-12/h1-6H

InChI Key

NOARAIBWNKKPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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